molecular formula C16H21ClN2O B5171849 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine

1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine

Cat. No. B5171849
M. Wt: 292.80 g/mol
InChI Key: IERXRQWCCNNSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine (CBP) is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is used in scientific research to study its biochemical and physiological effects. CBP has gained attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of BDNF, which is a protein that promotes the growth and survival of neurons. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been suggested to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include its potential therapeutic applications in the treatment of neurological disorders, its anxiolytic, antidepressant, and antipsychotic effects in animal models, and its ability to increase the levels of BDNF and GABA. The limitations of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include the complexity of its synthesis, the lack of understanding of its mechanism of action, and the potential for side effects.

Future Directions

For the study of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the potential for 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist suggests that it may have applications in the treatment of other disorders such as Parkinson's disease and drug addiction.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine. The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to obtain high yields and purity.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to have antipsychotic effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a dopamine D2 receptor antagonist.

properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-15-7-2-1-4-14(15)12-18-8-10-19(11-9-18)16(20)13-5-3-6-13/h1-2,4,7,13H,3,5-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERXRQWCCNNSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chlorobenzyl)piperazin-1-yl](cyclobutyl)methanone

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